trimethyl(prop-1-en-2-yloxy)silane CAS number
trimethyl(prop-1-en-2-yloxy)silane CAS number
An In-depth Technical Guide to Trimethyl(prop-1-en-2-yloxy)silane: Synthesis, Applications, and Experimental Protocols
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of trimethyl(prop-1-en-2-yloxy)silane, a pivotal reagent in modern organic synthesis. Identified by its CAS Number 1833-53-0 , this compound is more commonly known in the field as isopropenoxytrimethylsilane or the trimethylsilyl (TMS) enol ether of acetone.[1][2][3] We will delve into its fundamental properties, synthesis, reaction mechanisms, and critical applications, particularly for professionals in research, and drug development.
Core Compound Identification and Physicochemical Properties
Understanding the fundamental characteristics of a reagent is paramount for its effective and safe utilization. Trimethyl(prop-1-en-2-yloxy)silane is a colorless liquid that serves as a stable, versatile, and highly reactive intermediate.
| Property | Value | Source |
| CAS Number | 1833-53-0 | [1][2] |
| IUPAC Name | trimethyl(prop-1-en-2-yloxy)silane | [1][2] |
| Common Synonyms | 2-(Trimethylsilyloxy)propene, Isopropenoxytrimethylsilane, IPOTMS, Acetone trimethylsilyl enol ether | [3][4] |
| Molecular Formula | C₆H₁₄OSi | [1][2] |
| Molecular Weight | 130.26 g/mol | [1][2][3] |
| Boiling Point | 94-96 °C | [4] |
| Purity (Typical) | >95.0% (GC) | [5] |
Spectroscopic data is critical for identity confirmation. The ¹H NMR spectrum of trimethyl(prop-1-en-2-yloxy)silane typically shows a singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm, two singlets for the vinylic protons around 4.0-4.2 ppm, and a singlet for the methyl group protons at about 1.7 ppm.
Synthesis: The Trapping of an Enolate
The most prevalent and efficient synthesis of trimethyl(prop-1-en-2-yloxy)silane involves the trapping of a pre-formed or in-situ generated acetone enolate with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl). The choice of base and solvent is crucial for optimizing yield and minimizing side reactions.
Causality in Synthetic Protocol Design
The use of a tertiary amine base, such as triethylamine, is a deliberate choice. It is strong enough to facilitate the deprotonation of acetone to form the enolate but not so strong as to promote self-condensation (an aldol reaction) of the acetone starting material, which would lead to impurities. The triethylamine hydrochloride salt that forms is easily removed by filtration. Acetonitrile or DMF are often used as solvents to facilitate the reaction.
Reaction Mechanism: Silyl Enol Ether Formation
The mechanism involves the base-mediated formation of the acetone enolate, which then acts as a nucleophile, attacking the silicon atom of chlorotrimethylsilane. The chloride ion is displaced, resulting in the formation of the silyl enol ether.
Caption: Mechanism of silyl enol ether synthesis.
Validated Laboratory Protocol for Synthesis
This protocol is adapted from established procedures and is designed for robust performance.[4]
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Apparatus Setup : Equip a dry, four-necked flask with a mechanical stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the silylating agent.
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Reagent Charging : To the flask, add anhydrous acetone (1.0 eq) and triethylamine (1.2 eq). Begin stirring under a positive pressure of nitrogen.
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Addition of Silylating Agent : Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel to the stirred solution. An exothermic reaction may occur; maintain the temperature below 40°C using an ice bath if necessary.
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Reaction : After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
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Workup : Cool the reaction mixture to room temperature. Dilute with a non-polar solvent like pentane or hexane. Filter the mixture to remove the triethylamine hydrochloride salt.
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Purification : Transfer the filtrate to a distillation apparatus. First, distill off the low-boiling solvent at atmospheric pressure. Then, purify the crude product by fractional distillation. Collect the fraction boiling at 94–96°C. The yield is typically in the range of 50-65%.[4]
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Validation : Confirm the purity of the final product using gas chromatography (GC) and confirm its identity using ¹H NMR and FTIR spectroscopy.
Core Applications in Drug Development and Organic Synthesis
Trimethyl(prop-1-en-2-yloxy)silane is a cornerstone reagent due to its role as a stable and manageable equivalent of an acetone enolate. This circumvents the challenges of using strong bases like LDA to generate enolates in situ, which can lead to side reactions and poor selectivity.
The Mukaiyama Aldol Reaction
A primary application is in the Lewis acid-catalyzed Mukaiyama aldol reaction. Here, the silyl enol ether reacts with an aldehyde or ketone to form a β-hydroxy ketone after a workup step. This carbon-carbon bond-forming reaction is fundamental in the synthesis of complex molecules, including many pharmaceutical active ingredients.
Caption: Workflow of the Mukaiyama Aldol Reaction.
Other Carbon-Carbon Bond Forming Reactions
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Michael Additions : It can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.
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Alkylation Reactions : It can be alkylated using reactive electrophiles, providing a route to functionalized ketones.
As a Protecting Group Intermediate
While not its primary use, the principles of its formation are central to silyl ether protecting group chemistry. Silyl ethers are widely used to protect hydroxyl groups during multi-step syntheses due to their ease of installation, stability under various reaction conditions, and selective removal.[6] The high affinity of silicon for fluorine allows for mild deprotection using reagents like tetrabutylammonium fluoride (TBAF).[6]
Safety, Handling, and Storage
Proper handling is crucial due to the reagent's reactivity and hazardous properties.
Hazard Identification
Trimethyl(prop-1-en-2-yloxy)silane is classified as a highly flammable liquid and vapor (H225).[5] It is also known to cause skin and serious eye irritation.[7]
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Self-Validating Handling and Storage Protocol
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Handling : Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and appropriate gloves. Ground all equipment to prevent static discharge, which can be an ignition source.[5][8] Use spark-proof tools.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3] For long-term stability, refrigeration (2-8°C) is often recommended. The product is moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent degradation.
-
Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]
References
-
TRIMETHYL(PROP-1-EN-2-YLOXY)SILANE | CAS 1833-53-0 - Matrix Fine Chemicals.
-
Molecules PDF - Matrix Fine Chemicals.
-
Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi - PubChem.
-
Trimethyl(prop-2-yn-1-yloxy)silane | 5582-62-7 - Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific.
-
TRIMETHYL(PROP-2-EN-1-YLOXY)SILANE | CAS 18146-00-4 - Matrix Fine Chemicals.
-
1833-53-0|Trimethyl(prop-1-en-2-yloxy)silane - Ambeed.com.
-
Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 - TCI Chemicals.
-
Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane - TCI Chemicals.
-
Silane, ((1-methoxy-2-methyl-1-propenyl)oxy)trimethyl- | C8H18O2Si - PubChem.
-
d1cc06529g1.pdf - The Royal Society of Chemistry.
-
SAFETY DATA SHEET - Airgas.
-
Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane - MySkinRecipes.
-
acetone trimethysilyl enol ether - Organic Syntheses Procedure.
-
N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions - The Royal Society of Chemistry.
-
A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific.
-
Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd.
Sources
- 1. TRIMETHYL(PROP-1-EN-2-YLOXY)SILANE | CAS 1833-53-0 [matrix-fine-chemicals.com]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. Trimethyl((1-methylvinyl)oxy)silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trimethyl[(2-methylprop-1-en-1-yl)oxy]silane | 6651-34-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Silane, trimethyl(2-propen-1-yloxy)- | C6H14OSi | CID 87471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
